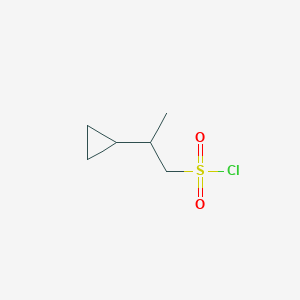
2-Cyclopropylpropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropylpropane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H11ClO2S and its molecular weight is 182.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives . These reactions can be utilized in various biochemical applications.
Mode of Action
The chloride ion is displaced in these reactions, leading to the formation of new covalent bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Cyclopropylpropane-1-sulfonyl chloride . Factors such as pH, temperature, and the presence of other reactive species could potentially affect the compound’s reactivity and stability.
生物活性
2-Cyclopropylpropane-1-sulfonyl chloride (CAS No. 1565675-37-7) is a sulfonyl chloride compound notable for its unique cyclopropyl structure, which imparts distinctive chemical properties. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C6H11ClO2S
- Molecular Weight : 182.67 g/mol
- Reactivity : As a sulfonyl chloride, it is highly reactive towards nucleophiles, including amino acids and proteins, which can lead to enzyme inhibition or protein modification .
1. Enzyme Inhibition
Sulfonyl chlorides are known to interact with various enzymes through nucleophilic attack on the sulfonyl carbon. This interaction can lead to:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibitory effects on enzymes such as lactate dehydrogenase (LDH), which plays a critical role in cancer metabolism .
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| Pyrazole-based inhibitors | LDHA | <10 |
| This compound | TBD | TBD |
2. Protein Modification
The reactivity of this compound allows it to modify proteins through the formation of covalent bonds. This can result in:
- Altered Protein Functionality : Such modifications can change the activity or stability of proteins, potentially leading to therapeutic applications in diseases where protein function is compromised.
Case Studies and Research Findings
Research has primarily focused on the broader category of sulfonyl chlorides rather than this specific compound. However, insights can be drawn from studies on structurally similar compounds:
Case Study 1: Lactate Dehydrogenase Inhibition
A study reported the development of pyrazole-based inhibitors targeting LDH, showing that structural modifications influenced their inhibitory potency significantly. This suggests that similar approaches could be applied to explore the biological activity of this compound .
Case Study 2: Nucleophilic Substitution Reactions
Research indicates that sulfonyl chlorides can undergo nucleophilic substitution reactions that modify cellular components. This property is essential for developing probes in biological research.
The mechanism by which this compound exerts its biological effects likely involves:
- Covalent Bond Formation : Reacting with nucleophilic sites in enzymes or proteins.
- Alteration of Metabolic Pathways : By inhibiting key enzymes involved in metabolism, it may affect cellular energy production and proliferation.
特性
IUPAC Name |
2-cyclopropylpropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c1-5(6-2-3-6)4-10(7,8)9/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPLUAIAXSGUSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)C1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














